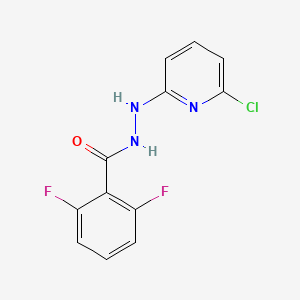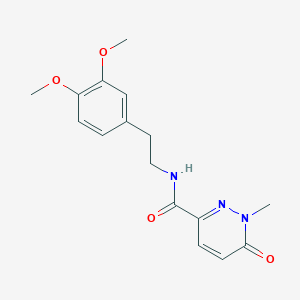![molecular formula C21H17ClN4O2 B2811006 N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261009-70-4](/img/structure/B2811006.png)
N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
One area of research focuses on the synthesis of acetamide derivatives bearing 1,3,4-oxadiazole heterocyclic cores, evaluating their potential as antibacterial agents. For instance, compounds synthesized with these cores have shown moderate inhibitory activity against various bacterial strains, indicating their potential in developing new antibacterial agents. Specifically, certain derivatives exhibited significant growth inhibitory properties against common bacterial strains, positioning them as candidates for further antimicrobial studies (Iqbal et al., 2017).
α-Glucosidase Inhibitory Potential
Another research avenue explores the synthesis of N-aryl/aralkyl derivatives of these compounds for their α-glucosidase inhibitory potential. This research is crucial for the development of treatments for conditions like diabetes, where inhibition of α-glucosidase can significantly impact blood glucose management. Certain derivatives have demonstrated promising inhibitory activities, supported by molecular modeling and ADME predictions, showcasing their potential as drug leads for diabetes management (Iftikhar et al., 2019).
Anticancer Properties
Furthermore, the synthesis and evaluation of novel acetamide, pyrrole, and various other derivatives containing biologically active moieties have been explored for their antitumor activities. Research in this domain has produced compounds that are more effective than reference drugs like doxorubicin, indicating significant potential for cancer therapy development. This highlights the importance of such compounds in the search for more effective anticancer drugs (Alqasoumi et al., 2009).
Photovoltaic Efficiency and Ligand-Protein Interactions
The compounds have also been studied for their photovoltaic efficiency and ligand-protein interactions, indicating their versatility beyond pharmaceutical applications. Spectroscopic and quantum mechanical studies have been conducted to explore these compounds' potential in dye-sensitized solar cells (DSSCs) and their interactions with biological targets like Cyclooxygenase 1 (COX1), providing insights into their broader applicability in both energy and health sectors (Mary et al., 2020).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-4-6-15(7-5-14)20-24-21(28-25-20)18-3-2-12-26(18)13-19(27)23-17-10-8-16(22)9-11-17/h2-12H,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYVMIKHTYJXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


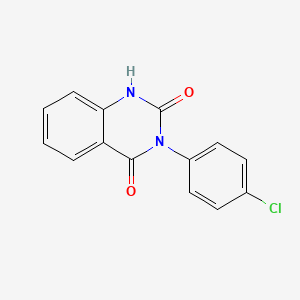
![N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B2810927.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2810930.png)
![3-[[3-(Phenylmethoxycarbonylamino)phenyl]methylsulfanyl]propanoic acid](/img/structure/B2810931.png)
![L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B2810932.png)
![1-Azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2810933.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2810934.png)
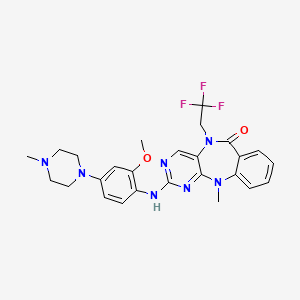
![{9-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2810939.png)
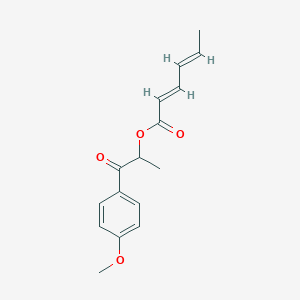
![Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810943.png)
